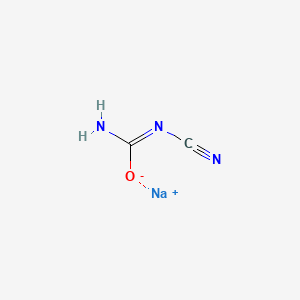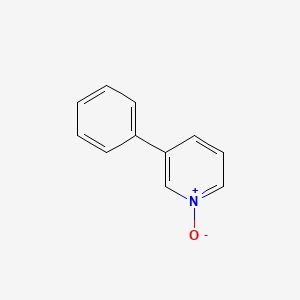
3-Phenylpyridine-N-oxide
Vue d'ensemble
Description
3-Phenylpyridine-N-oxide , also known as 4-Nitro-pyridine N-oxide , is a heterocyclic compound with the chemical formula C₅H₄N₂O₂ . It belongs to the class of pyridine N-oxides, which are versatile reagents with various synthetic applications. These compounds serve as important heterocyclic building blocks, Lewis bases, mild oxidants, and ligands in metal complexes .
Synthesis Analysis
The synthesis of 3-Phenylpyridine-N-oxide involves the oxidation of the corresponding pyridine compound. Various methods can be employed, including photochemical oxidation, single-electron transfer chemistry, and electrochemical approaches. Researchers have explored its reactivity in the context of radical chemistry and catalysis .
Molecular Structure Analysis
The molecular structure of 3-Phenylpyridine-N-oxide consists of a pyridine ring with a phenyl group attached at the 3-position. The N-oxide functional group (–NO) is located at the nitrogen atom of the pyridine ring. The presence of the N-oxide moiety imparts unique reactivity to this compound .
Chemical Reactions Analysis
Applications De Recherche Scientifique
Luminescence and Photophysical Properties
Eu(III) Mixed Ligand Complexes : Research shows that Eu(III) mixed ligand complexes, based on pyridine carboxylic acid N-oxides (including aryl-substituted derivatives), exhibit enhanced luminescence properties. These complexes are significant in optimizing luminescence under various conditions, which can have applications in optical and materials sciences (Lis et al., 2002).
Phosphorescent Iridium Complexes : Iridium complexes incorporating 2-phenylpyridine and its derivatives (such as N-oxide) are used as phosphorescent materials in organic light-emitting diodes (PhOLEDs). These complexes are pivotal in developing high-performance PhOLEDs with bright deep-blue emissions (Seo et al., 2010).
Catalysis and Chemical Reactions
Water Oxidation Catalysis : Bis-phenylpyridine bis-aquo iridium(III) complexes, possibly including N-oxide variants, have been shown to catalyze the oxidation of water efficiently. This catalytic activity is vital in renewable energy applications, like artificial photosynthesis (McDaniel et al., 2008).
Electrophilic Reactions Study : Research on 2-phenyl-3-hydroxypyridine N-oxides provides insights into the orientation and reactivity in electrophilic reactions. Understanding these reactions is crucial in organic synthesis and pharmaceutical chemistry (Smirnov et al., 1973).
Sensing and Detection
Oxygen-Sensitive Films : Novel phosphorescent Ir(III) complexes, including 2-phenylpyridine derivatives, have been developed for creating oxygen-sensitive films. These films are used in gas analysis and dissolved oxygen analysis, indicating their significance in environmental monitoring and industrial applications (Medina-Castillo et al., 2007).
Anion Detection : Lanthanide complexes with N-oxide ligands have been studied for anion detection. Their luminescence properties change significantly in the presence of different anions, making them useful in chemical sensing applications (Charbonnière et al., 2002).
Propriétés
IUPAC Name |
1-oxido-3-phenylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMPVXRELOCVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376766 | |
| Record name | 3-PHENYLPYRIDINE-N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyridine-N-oxide | |
CAS RN |
1131-48-2 | |
| Record name | Pyridine, 3-phenyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-PHENYLPYRIDINE-N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



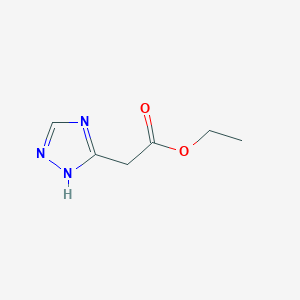
![[1,1'-Biphenyl]-3,3'-dicarbonitrile](/img/structure/B1598068.png)
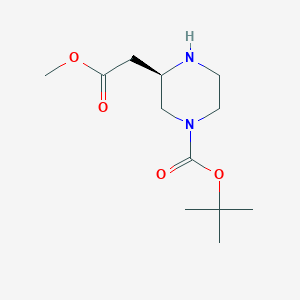
![(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1598073.png)
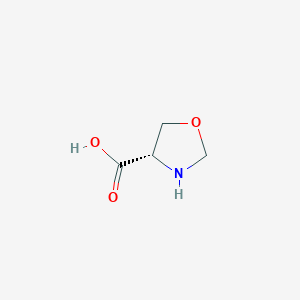
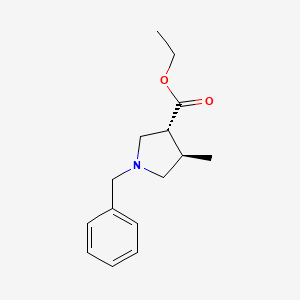
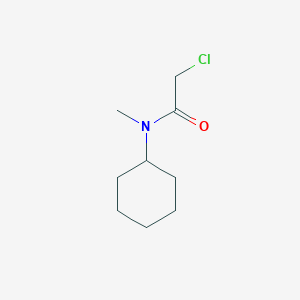
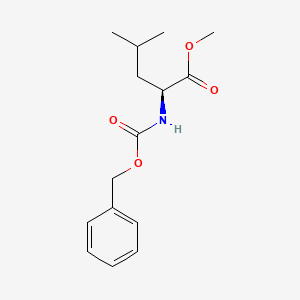
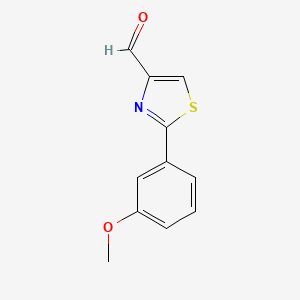
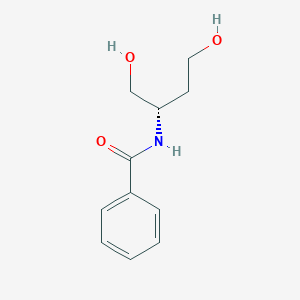

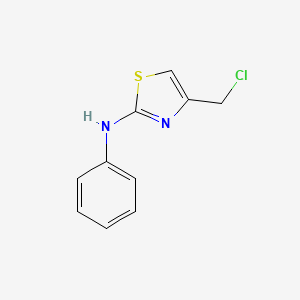
![5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1598085.png)
